ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Overview
Description
Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a bromo-substituted pyrazole ring attached to an ethyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-bromo-1H-pyrazole with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazole derivative, while oxidation might introduce a carbonyl group.
Scientific Research Applications
Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Medicine: It is a potential intermediate in the synthesis of drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate depends on its specific application In biochemical assays, it may interact with enzymes or receptors, modulating their activity
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the ester group.
Ethyl 2-bromo-2-methylpropanoate: Another ester with a bromo substituent, but without the pyrazole ring.
1,4’-Bipyrazoles: Compounds containing two pyrazole rings, offering different reactivity and applications.
Uniqueness
Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its combination of a bromo-substituted pyrazole ring and an ethyl ester group. This structure provides a versatile platform for further chemical modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-(4-bromopyrazol-1-yl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-14-9(13)7(2)5-12-6-8(10)4-11-12/h4,6-7H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUUHVDXYKMKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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